4-chloro-N-{2-[4-(phenylcarbonyl)piperazin-1-yl]-1,2-dihydroacenaphthylen-1-yl}benzenesulfonamide
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Overview
Description
N-[2-(4-BENZOYLPIPERAZIN-1-YL)-1,2-DIHYDROACENAPHTHYLEN-1-YL]-4-CHLOROBENZENE-1-SULFONAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzoylpiperazine moiety, a dihydroacenaphthylene core, and a chlorobenzene sulfonamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-BENZOYLPIPERAZIN-1-YL)-1,2-DIHYDROACENAPHTHYLEN-1-YL]-4-CHLOROBENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the benzoylpiperazine intermediate. This intermediate is then reacted with a dihydroacenaphthylene derivative under specific conditions to form the core structure.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-BENZOYLPIPERAZIN-1-YL)-1,2-DIHYDROACENAPHTHYLEN-1-YL]-4-CHLOROBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The chlorobenzene moiety allows for nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzene derivatives .
Scientific Research Applications
N-[2-(4-BENZOYLPIPERAZIN-1-YL)-1,2-DIHYDROACENAPHTHYLEN-1-YL]-4-CHLOROBENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(4-BENZOYLPIPERAZIN-1-YL)-1,2-DIHYDROACENAPHTHYLEN-1-YL]-4-CHLOROBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The benzoylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The compound may also inhibit certain enzymes, affecting biochemical pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
- (4-Benzoylpiperazin-1-yl)(2-nitrophenyl)methanone
- 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide
- N-(1-Benzylpiperidin-4-yl)-4-sulfanylbutanamide .
Uniqueness
N-[2-(4-BENZOYLPIPERAZIN-1-YL)-1,2-DIHYDROACENAPHTHYLEN-1-YL]-4-CHLOROBENZENE-1-SULFONAMIDE stands out due to its unique combination of structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C29H26ClN3O3S |
---|---|
Molecular Weight |
532.1 g/mol |
IUPAC Name |
N-[2-(4-benzoylpiperazin-1-yl)-1,2-dihydroacenaphthylen-1-yl]-4-chlorobenzenesulfonamide |
InChI |
InChI=1S/C29H26ClN3O3S/c30-22-12-14-23(15-13-22)37(35,36)31-27-24-10-4-8-20-9-5-11-25(26(20)24)28(27)32-16-18-33(19-17-32)29(34)21-6-2-1-3-7-21/h1-15,27-28,31H,16-19H2 |
InChI Key |
LURRKJZWONROKU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2C(C3=CC=CC4=C3C2=CC=C4)NS(=O)(=O)C5=CC=C(C=C5)Cl)C(=O)C6=CC=CC=C6 |
Origin of Product |
United States |
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